6,7-Dimethoxyquinoline-4-carboxylic acid
Description
6,7-Dimethoxyquinoline-4-carboxylic acid is a quinoline derivative characterized by methoxy substituents at positions 6 and 7 and a carboxylic acid group at position 4. Quinoline derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The methoxy groups enhance lipophilicity and influence electronic properties, while the carboxylic acid moiety improves solubility in polar solvents and enables hydrogen bonding, which is critical for molecular interactions in biological systems .
Synthetic routes for such compounds often involve halogenation or hydrolysis steps. For example, 4-chloro-6,7-dimethoxyquinoline (a related compound) is synthesized via refluxing 6,7-dimethoxynaphthalen-1-ol with POCl₃, followed by purification .
Properties
Molecular Formula |
C12H11NO4 |
|---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
6,7-dimethoxyquinoline-4-carboxylic acid |
InChI |
InChI=1S/C12H11NO4/c1-16-10-5-8-7(12(14)15)3-4-13-9(8)6-11(10)17-2/h3-6H,1-2H3,(H,14,15) |
InChI Key |
WXKCZNUUUHHJCC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1OC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxyquinoline-4-carboxylic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6,7-dimethoxyquinoline.
Oxidation: The 6,7-dimethoxyquinoline is then subjected to oxidation to introduce the carboxylic acid group at the 4 position. Common oxidizing agents used in this step include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Industrial Production Methods
In an industrial setting, the production of 6,7-Dimethoxyquinoline-4-carboxylic acid follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxyquinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinoline derivatives with additional functional groups.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be used as intermediates in the synthesis of pharmaceuticals and other organic compounds .
Scientific Research Applications
6,7-Dimethoxyquinoline-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 6,7-Dimethoxyquinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and available data for 6,7-dimethoxyquinoline-4-carboxylic acid and its analogs:
Key Observations
Substituent Effects: Methoxy vs. Carboxylic Acid Position: The 4-carboxylic acid group in the target compound contrasts with 2-carboxylic acid in 4-ethoxy-6,7-dimethoxyquinoline-2-carboxylic acid, affecting hydrogen-bonding patterns and solubility .
Physical Properties: The melting point of 4-chloro-6,7-dimethoxyquinoline (403–404 K) suggests high crystallinity due to planar molecular geometry and intermolecular interactions . The carboxylic acid group in the target compound likely improves aqueous solubility compared to halogenated or ether-containing analogs (e.g., 4-chloro or 4-ethoxy derivatives) .
Synthetic Pathways: Chlorination (e.g., using POCl₃) and hydrolysis are common steps for quinoline derivatives. The target compound may be synthesized via hydrolysis of a 4-cyano or 4-ester precursor, though direct evidence is lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
